Phleomycin

货号 B1677689

CAS 编号:

11006-33-0

分子量: 1326.4 g/mol

InChI 键: QZGJYYBUEYHNGV-GEYAUAICSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phleomycins are a group of glycopeptide antibiotics found in Streptomyces which are closely related to bleomycin . They are active against most bacteria, filamentous fungi, yeast, plant, and animal cells .

Synthesis Analysis

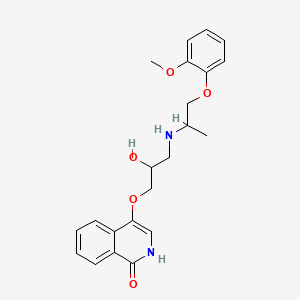

Phleomycin samples used in studies were prepared by Bristol Laboratories using improved cultures of Streptomyces verticillus .Molecular Structure Analysis

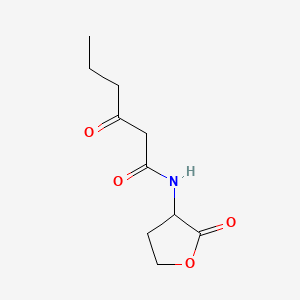

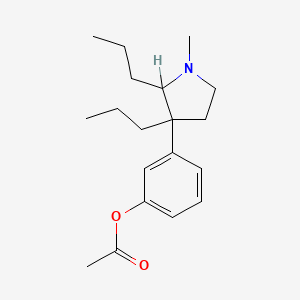

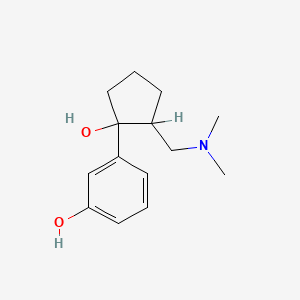

Phleomycins have structures that include a dihydrothiazole moiety .Chemical Reactions Analysis

Phleomycin is sensitive to acid and the elution is also made by acetic acid or salt solution of high concentration .Physical And Chemical Properties Analysis

Phleomycin has been purified as the blue copper-containing powder inhibiting Gram positive and negative bacteria . It is sensitive to acid and the elution is also made by acetic acid or salt solution of high concentration .科学研究应用

DNA Synthesis Inhibition

- Scientific Field: Microbiology

- Application Summary: Phleomycin has been found to selectively inhibit DNA synthesis in E. coli and HeLa cells .

- Methods of Application: The experiment involved exposing E. coli and HeLa cells to Phleomycin and observing the effects on DNA synthesis .

- Results: It was observed that Phleomycin selectively inhibits the DNA synthesis in E. coli and in HeLa cells .

Tumor-Inhibitory Activity

- Scientific Field: Oncology

- Application Summary: Phleomycin exhibits significant tumor-inhibitory activity against EHRLICH carcinoma, sarcoma 180, and adenocarcinoma 755 of mice .

- Results: The results showed that Phleomycin has a significant tumor-inhibitory activity .

Bacteria and Yeast Communication

- Scientific Field: Microbiology

- Application Summary: Phleomycin has been used in a ‘nanotranslator’ to enable communication between bacteria (E. coli) and yeast (Saccharomyces cerevisiae) .

- Methods of Application: The researchers initiated a signal by exposing E. coli to lactose. The bacteria converted the lactose into glucose, which reacted with the nanotranslator. This device then released Phleomycin, another messenger compound .

- Results: The yeast Saccharomyces cerevisiae detected the Phleomycin and responded by fluorescing, something they had been genetically engineered to do .

Genetic Transformation in Cryptococcus Species

- Scientific Field: Genetics

- Application Summary: Phleomycin resistance has been described as a selectable marker in genetic transformation research in Cryptococcus species .

- Results: The use of Phleomycin resistance as a selectable marker has become frequently utilized in cryptococcal research .

DNA Double-Strand Break Repair

- Scientific Field: Molecular Biology

- Application Summary: Phleomycin is used in the repair of double-strand breaks (DSBs) in DNA. It has been shown to play a role in maintaining genome integrity .

- Results: After phleomycin treatment, DNA fragmentation levels gradually declined, indicating slow DNA repair .

Genetic Engineering and Transformation

- Scientific Field: Cell Biology and Genetics

- Application Summary: Phleomycin is used as a selection marker for transformation in various organisms, including yeast and filamentous fungi .

- Methods of Application: The transformation involves introducing a resistance cassette based on the ble gene, which confers resistance to Phleomycin .

- Results: The use of Phleomycin increases transformation efficiency and promotes single integrations in certain organisms .

Cancer Treatment

- Scientific Field: Oncology

- Application Summary: Phleomycin, also known as Bleomycin, is used for treating specific types of cancers including Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, testicular cancer, ovarian cancer, and cervical cancer . It is also used in the study of phenolic compounds as Nrf2 inhibitors for potential applications in cancer therapy .

- Methods of Application: Phleomycin is typically used with other cancer medications and can be given intravenously, by injection into a muscle or under the skin .

- Results: The antitumor effect of Phleomycin is due to its ability to bind to DNA and induce the formation of a variety of toxic DNA lesions via a free radical reactive complex .

Genetic Engineering and Microbiology

- Scientific Field: Genetic Engineering and Microbiology

- Application Summary: Phleomycin is used as a selection marker for transformation in various organisms, including yeast, filamentous fungi, and bacteria . It is also used in the study of the genetic transformation of filamentous fungi .

- Methods of Application: The transformation involves introducing a resistance cassette based on the ble gene, which confers resistance to Phleomycin .

- Results: The use of Phleomycin increases transformation efficiency and promotes single integrations in certain organisms .

安全和危害

未来方向

属性

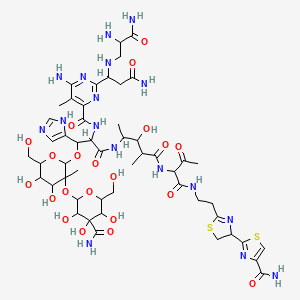

IUPAC Name |

2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H75N17O21S2/c1-16-29(65-41(68-38(16)54)21(8-27(53)72)60-9-20(52)39(55)78)44(82)67-31(34(22-10-58-15-61-22)88-49-50(5,36(76)33(74)25(11-69)87-49)89-47-37(77)51(85,48(57)84)35(75)26(12-70)86-47)45(83)62-18(3)32(73)17(2)42(80)66-30(19(4)71)43(81)59-7-6-28-63-24(14-90-28)46-64-23(13-91-46)40(56)79/h10,13,15,17-18,20-21,24-26,30-37,47,49,60,69-70,73-77,85H,6-9,11-12,14,52H2,1-5H3,(H2,53,72)(H2,55,78)(H2,56,79)(H2,57,84)(H,58,61)(H,59,81)(H,62,83)(H,66,80)(H,67,82)(H2,54,65,68) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBLKGHRWFGINE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)(C)OC4C(C(C(C(O4)CO)O)(C(=O)N)O)O)C(=O)NC(C)C(C(C)C(=O)NC(C(=O)C)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H75N17O21S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide | |

CAS RN |

11006-33-0 |

Source

|

| Record name | Phleomycin from Streptomyces verticillus | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

N1,N11-Bis(ethyl)norspermine

121749-39-1

N(2)-succinyl-L-glutamic acid

33981-72-5

N2-Tryptophyllysine

51790-14-8